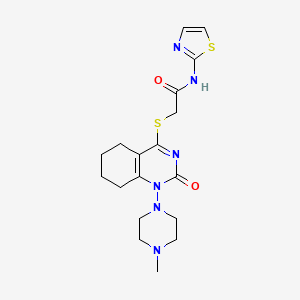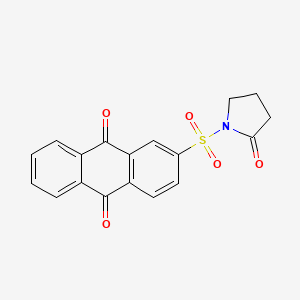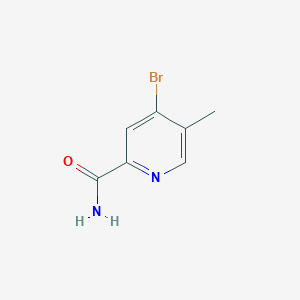![molecular formula C19H17BrN2O4 B2465312 methyl 4-(8-bromo-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzoate CAS No. 899742-87-1](/img/structure/B2465312.png)
methyl 4-(8-bromo-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(8-bromo-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzoate is a complex synthetic compound that belongs to the class of heterocyclic compounds. Known for its intricate structure, it features a fused oxadiazocin ring system and a brominated benzoate group, making it a unique and valuable compound for various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(8-bromo-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzoate involves multiple steps:
Formation of the oxadiazocin ring: : Starting from a suitable 1,3,5-triazine precursor, the ring is formed through a series of condensation and cyclization reactions, usually involving conditions such as high temperatures and the presence of a catalyst.
Esterification: : The final step involves esterification to introduce the methyl benzoate moiety, often using reagents such as methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic routes to maximize yield and purity. This typically involves the use of advanced techniques such as continuous flow chemistry, automated synthesis, and rigorous purification processes like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The oxadiazocin ring system can undergo oxidation reactions, often utilizing oxidizing agents like hydrogen peroxide or ozone.
Reduction: : Reduction of the keto group in the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : The bromine atom allows for nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, ozone, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Amines, alkoxides, thiolates.
Major Products
The reactions typically yield derivatives of the original compound with modified functional groups, such as reduced keto forms, substituted benzene rings, or oxidized oxadiazocin rings.
Scientific Research Applications
Chemistry
Synthetic Intermediates: : Used as intermediates in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Catalysis: : The compound’s unique structure allows it to act as a catalyst or catalyst precursor in various chemical reactions.
Biology
Biochemical Probes: : Employed in studies to understand biological pathways and enzyme functions due to its reactive functional groups.
Drug Development: : Potential use as a lead compound for developing new therapeutic agents targeting specific molecular pathways.
Medicine
Pharmacology: : Investigated for its potential pharmacological effects, including antimicrobial and anticancer activities.
Industry
Material Science: : Used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. In biological systems, it might interact with enzymes or receptors, altering their function and triggering a cascade of biochemical reactions. Its molecular targets could include proteins involved in cell signaling pathways or metabolic processes.
Comparison with Similar Compounds
Compared to other oxadiazocin derivatives, methyl 4-(8-bromo-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzoate stands out due to its bromine substitution and the presence of a benzoate ester group. These features impart distinct chemical properties, such as enhanced reactivity and potential biological activity, differentiating it from other similar compounds.
List of Similar Compounds
Methyl 4-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzoate: : Lacks the bromine atom, resulting in different reactivity.
Ethyl 4-(8-bromo-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzoate: : Has an ethyl ester group instead of a methyl ester, impacting its solubility and reactivity.
Methyl 4-(8-chloro-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzoate: : Contains a chlorine atom instead of bromine, affecting its overall chemical behavior.
Properties
IUPAC Name |
methyl 4-(4-bromo-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-10-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4/c1-19-10-15(14-9-12(20)5-8-16(14)26-19)21-18(24)22(19)13-6-3-11(4-7-13)17(23)25-2/h3-9,15H,10H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBWUGUQHPEHOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)Br)NC(=O)N2C4=CC=C(C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[5-chloro-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B2465232.png)
![2,6-DIFLUORO-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE](/img/structure/B2465233.png)

![1,7-dimethyl-3-(2-oxopropyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2465236.png)
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2465237.png)
![N-(2,5-dimethoxyphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2465239.png)

![2-[1-(2,4-dichlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]acetic acid](/img/structure/B2465241.png)
![N-(4-fluorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2465243.png)
![2-(1,2-benzoxazol-3-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2465244.png)

![7-Isobutyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2465250.png)


